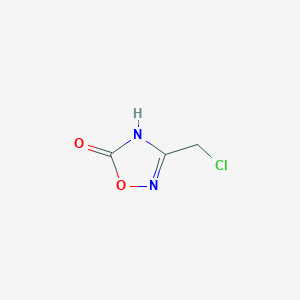

3-(chloromethyl)-1,2,4-oxadiazol-5-ol

Description

Significance of 1,2,4-Oxadiazole (B8745197) Scaffolds in Modern Chemical Research

The 1,2,4-oxadiazole nucleus is a privileged scaffold in modern drug discovery, demonstrating a wide spectrum of biological activities. mdpi.comnih.gov Its significance stems from several key attributes:

Bioisosteric Replacement: The 1,2,4-oxadiazole ring is frequently used as a bioisostere for ester and amide groups. researchgate.netchim.itnih.gov This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate target selectivity by replacing biologically labile functionalities with a more robust heterocyclic system. nih.govscielo.br

Diverse Pharmacological Activities: Derivatives of 1,2,4-oxadiazole have shown a remarkable range of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, analgesic, antiviral, and neuroprotective applications. researchgate.netnih.govnih.gov This versatility makes it an attractive framework for developing novel therapeutic agents for various diseases. nih.gov

Physicochemical Properties: The inclusion of the 1,2,4-oxadiazole moiety can modify the polarity and flexibility of a molecule. tandfonline.com The heteroatoms in the ring can act as hydrogen bond acceptors, which can be crucial for molecular recognition and binding to biological targets. scielo.br

The interest in the biological applications of 1,2,4-oxadiazoles has grown significantly in recent years, leading to the development of several commercial drugs and numerous candidates in clinical trials. mdpi.comnih.govlifechemicals.com

Table 1: Selected Biological Activities of 1,2,4-Oxadiazole Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Compounds have shown cytotoxicity against various cancer cell lines, including MCF-7 (breast), A549 (lung), and A375 (melanoma). nih.gov |

| Anti-inflammatory | Derivatives have been developed as selective COX-2 inhibitors, showing improved safety profiles compared to traditional NSAIDs. chim.itnih.gov |

| Antimicrobial | The scaffold is present in agents developed to combat bacterial and fungal infections, addressing the challenge of drug resistance. researchgate.netnih.gov |

| Neuroprotective | Investigated for potential use in treating neurodegenerative disorders like Alzheimer's disease. mdpi.comchim.it |

| Antiparasitic | Molecules containing the ring have demonstrated activity against parasites such as Trypanosoma cruzi. scielo.br |

Historical Development and Evolution of 1,2,4-Oxadiazole Chemistry

The journey of the 1,2,4-oxadiazole ring began in the late 19th century.

1884: The 1,2,4-oxadiazole heterocycle was first synthesized by Tiemann and Krüger, who initially named it "azoxime" or "furo[ab1]diazole". nih.govpsu.edu The primary synthesis method involved the reaction of amidoximes with acyl chlorides. nih.govresearchgate.net

Early 20th Century to 1960s: Following its discovery, the scaffold received only sporadic attention for several decades. psu.edu

1960s-1970s: A resurgence of interest occurred when chemists noted the photochemical rearrangement of 1,2,4-oxadiazoles into other heterocyclic systems, highlighting their unique reactivity. nih.govpsu.edu During this period, the first commercial drug containing the ring, the cough suppressant Oxolamine, was introduced. nih.govchim.it

1990s to Present: The last few decades have seen a dramatic increase in research, fueled by the recognition of the 1,2,4-oxadiazole ring as a valuable component in medicinal chemistry and materials science. lifechemicals.compsu.edu Modern synthetic approaches have been developed, including one-pot procedures and microwave-assisted synthesis, to improve efficiency and yield. nih.govnih.gov

The most common synthetic routes remain the [4+1] heterocyclization of an amidoxime (B1450833) with a carboxylic acid derivative and the [3+2] 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.itresearchgate.net

Structural Elucidation and Core Characteristics of the 1,2,4-Oxadiazol-5-ol Moiety

The 1,2,4-oxadiazole ring possesses distinct structural and electronic features that govern its reactivity. It is a five-membered ring that is considered to have a low level of aromaticity, which contributes to its tendency to undergo rearrangements. chim.itpsu.edu The nitrogen at position 4 (N-4) is nucleophilic, while the carbon atoms at positions 3 and 5 (C-3 and C-5) are electrophilic. chim.it

The specific moiety, 1,2,4-oxadiazol-5-ol, exists in a tautomeric equilibrium with its keto form, 1,2,4-oxadiazol-5(4H)-one. nih.govnih.gov This is a common phenomenon in heterocyclic compounds bearing a hydroxyl group adjacent to a ring nitrogen atom. The equilibrium between the "-ol" (enol) and "-one" (keto) forms is influenced by factors such as the solvent, temperature, and the nature of other substituents on the ring. In many cases, the keto tautomer is the more stable and predominant form.

Table 2: Core Characteristics of the 1,2,4-Oxadiazole Ring

| Characteristic | Description |

|---|---|

| Aromaticity | Considered to be among the least aromatic of the five-membered heterocyclic systems, influencing its reactivity. psu.edu |

| Reactivity | Prone to thermal and photochemical rearrangements due to the relatively weak O-N bond. chim.it |

| Electronic Nature | The C-3 and C-5 positions are electrophilic and susceptible to nucleophilic attack. chim.it |

| Tautomerism | The 1,2,4-oxadiazol-5-ol form exists in equilibrium with the more stable 1,2,4-oxadiazol-5(4H)-one tautomer. nih.gov |

Research Rationale: The Importance of 3-(chloromethyl) Substitution for Further Derivatization

The introduction of a chloromethyl group (-CH₂Cl) at the C-3 position of the 1,2,4-oxadiazol-5-ol ring is a strategic synthetic decision. wikipedia.org The chloromethyl group is a highly reactive functional handle, making 3-(chloromethyl)-1,2,4-oxadiazol-5-ol a valuable intermediate for further chemical modification. ontosight.ai

The significance of this substitution lies in its ability to act as an electrophilic site. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of other functional groups at this position. ontosight.ai Chemists can use this reactivity to synthesize a library of new 1,2,4-oxadiazole derivatives by reacting the chloromethyl intermediate with various nucleophiles such as amines, thiols, alcohols, and carbanions. chempanda.com This strategy is fundamental in medicinal chemistry for exploring the structure-activity relationship (SAR) of a compound series, enabling the optimization of biological activity, selectivity, and pharmacokinetic properties. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2/c4-1-2-5-3(7)8-6-2/h1H2,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOOTUMOXXAUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NOC(=O)N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloromethyl 1,2,4 Oxadiazol 5 Ol and Analogues

Strategies for 1,2,4-Oxadiazole (B8745197) Ring Formation

The construction of the 1,2,4-oxadiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available. These approaches can be broadly categorized into those involving nitrile oxide cycloadditions, cyclocondensation of amidoximes, and other cyclodehydration procedures.

Cyclization Reactions via Nitrile Oxides and Nitrile Precursors

One of the fundamental methods for constructing the 1,2,4-oxadiazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. researchgate.net This approach, a classic example of 1,3-dipolar cycloaddition, involves the reaction of an in situ generated nitrile oxide with a nitrile to form the 3,5-disubstituted 1,2,4-oxadiazole ring. researchgate.net

However, this method can be limited by the reactivity of the nitrile's triple bond and the propensity of the nitrile oxide to dimerize, which can lead to the formation of undesired byproducts like 1,2,5-oxadiazole-2-oxides (furoxans). semanticscholar.org To overcome these challenges, various catalysts and modified precursors have been investigated. For instance, the use of silyl (B83357) nitronates as nitrile oxide precursors can offer an alternative pathway. researchgate.net Another strategy involves the dehydration of α-nitroketones to generate nitrile oxides, which then undergo cycloaddition. organic-chemistry.org

Amidoxime-Based Cyclocondensation Approaches with Chloroacetyl Derivatives

The most prevalent and versatile method for synthesizing 1,2,4-oxadiazoles is the cyclocondensation of an amidoxime (B1450833) with a carboxylic acid derivative. semanticscholar.orgresearchgate.net This [4+1] approach involves the O-acylation of the amidoxime by an acylating agent, such as an acyl chloride or anhydride, to form an O-acylamidoxime intermediate. semanticscholar.orgresearchgate.net This intermediate then undergoes thermal or base-catalyzed cyclodehydration to yield the 1,2,4-oxadiazole ring. beilstein-journals.org

In the context of synthesizing chloromethyl-substituted analogues, chloroacetyl derivatives are key reagents. The reaction of various amidoximes with chloroacetyl chloride is a direct route to forming 5-(chloromethyl)-1,2,4-oxadiazoles. nih.govchemicalbook.com Similarly, to obtain the 3-(chloromethyl) isomer, 2-chloro-acetamide oxime can be reacted with various acylating agents. smolecule.comchemicalbook.com The reaction conditions for these condensations can be tailored, often involving a base such as triethylamine (B128534) or sodium hydride in a suitable solvent like toluene (B28343) or tetrahydrofuran. chemicalbook.comclockss.org One-pot procedures are often favored for their efficiency, avoiding the isolation of the intermediate O-acylamidoxime. semanticscholar.org

| Reactants | Reagents/Conditions | Product | Reference(s) |

| Amidoxime, α-Chloroacid Chloride | Strong base (e.g., NaH) | 4H-1,2,4-Oxadiazin-5(6H)-one | clockss.org |

| Amidoxime, Chloroacetyl Chloride | Refluxing benzene | 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | nih.gov |

| 2-Chloro-acetamide oxime, Trimethoxymethane (B44869) | Boron trifluoride diethyl etherate | 3-(Chloromethyl)-1,2,4-oxadiazole | chemicalbook.com |

| Trichoroacetoamidoxime, Acyl Chlorides | Toluene, 100°C | 5-Substituted-3-trichloromethyl-1,2,4-oxadiazoles | semanticscholar.org |

Alternative Cyclodehydration and Ring-Closure Procedures

Beyond the two primary routes, several other methodologies have been developed for the synthesis of the 1,2,4-oxadiazole ring. Oxidative cyclization represents a newer approach where the heterocyclic core is formed through the oxidative coupling of N–H and O–H or C–H bonds. mdpi.com For example, 3,5-disubstituted-1,2,4-oxadiazoles can be obtained from amidines and methylarenes via a copper-catalyzed cascade reaction under mild conditions. mdpi.com

Another alternative involves the electrochemical synthesis from N-benzyl amidoximes through dehydrogenative cyclization. rsc.org This method proceeds via an iminoxy radical intermediate and features mild conditions and high functional group compatibility. rsc.org One-pot reactions starting from nitriles, hydroxylamine (B1172632), and carboxylic acids have also been developed, often employing activating agents for the carboxylic acid to facilitate the cyclization cascade without isolating intermediates. organic-chemistry.org

Selective Incorporation of the Chloromethyl Functionality

The introduction of the chloromethyl group onto the 1,2,4-oxadiazole scaffold can be achieved either after the ring has been formed or, more commonly, by using a precursor that already contains the required chloromethyl moiety.

Post-Cyclization Functionalization for Chloromethyl Introduction

The strategy of introducing a chloromethyl group onto a pre-formed 1,2,4-oxadiazol-5-ol ring is not widely documented. This approach would likely involve electrophilic substitution, but the 1,2,4-oxadiazole ring is relatively electron-deficient, making such reactions challenging. While photochemically induced chloromethylation has been reported for other heterocyclic systems like benzimidazoles, similar methods have not been extensively applied to 1,2,4-oxadiazoles. rsc.org The reactivity of the ring system generally favors nucleophilic attack rather than electrophilic substitution, making direct chloromethylation a less feasible route.

Direct Synthesis Utilizing Chloromethyl-Bearing Precursors

The most direct and widely employed strategy for synthesizing 3-(chloromethyl)-1,2,4-oxadiazoles is the use of precursors that already contain the chloromethyl group. This method ensures the regioselective placement of the substituent.

A prime example is the reaction of 2-chloro-acetamide oxime with an appropriate carbonyl-containing compound. For instance, its reaction with trimethoxymethane in the presence of a Lewis acid like boron trifluoride diethyl etherate yields 3-(chloromethyl)-1,2,4-oxadiazole. smolecule.comchemicalbook.com To synthesize the target molecule, 3-(chloromethyl)-1,2,4-oxadiazol-5-ol, a similar strategy would involve the cyclocondensation of 2-chloro-acetamide oxime with a phosgene (B1210022) equivalent or a related carbonyl source that can provide the C5-oxo functionality.

This direct approach offers significant advantages in terms of efficiency and control over the final structure, avoiding potential side reactions or the need for harsh conditions that might be associated with post-cyclization functionalization.

| Precursor 1 | Precursor 2 | Product Type | Reference(s) |

| 2-Chloro-acetamide oxime | Trimethoxymethane | 3-(Chloromethyl)-1,2,4-oxadiazole | smolecule.comchemicalbook.com |

| Benzamidoxime | Chloroacetyl chloride | 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | nih.govchemicalbook.com |

| Aryl amidoximes | Chloroacetyl chloride | 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazoles | tandfonline.com |

Optimization of Synthetic Pathways and Reaction Efficiency

The optimization of synthetic routes is crucial for the viable production of this compound and its derivatives. Key areas of focus include the acceleration of reaction kinetics, enhancement of product yields, and simplification of purification processes.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. acs.orgnih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in faster attainment of the required activation energy for chemical transformations. acs.org

In the context of 1,2,4-oxadiazole synthesis, microwave irradiation has been successfully employed to facilitate the cyclocondensation of amidoximes with various acylating agents. mdpi.comchim.it For instance, the cyclization of an O-acylamidoxime intermediate, a key step in forming the oxadiazole ring, can be dramatically expedited. While conventional heating might require several hours to drive the reaction to completion, microwave-assisted methods can often achieve the same or higher conversion in a matter of minutes. acs.orgnih.gov

One study demonstrated that the synthesis of a 1,2,4-oxadiazole derivative, which took 24 hours under conventional heating at 85°C to achieve a 70% yield, could be completed in a much shorter time with higher conversion using microwave heating. acs.org Another comparative study on the synthesis of pyrazole (B372694) and oxadiazole hybrids highlighted a reduction in reaction time from 7–9 hours with conventional methods to just 9–10 minutes under microwave irradiation, with a concurrent increase in product yield from a lower range to 79–92%. acs.org

| Method | Reaction Time | Temperature | Yield |

|---|---|---|---|

| Conventional Heating | 24 hours | 85°C | 70% |

| Microwave-Assisted | 10 minutes | 125°C | >80% (conversion) |

This acceleration is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for screening purposes.

The choice of catalyst and solvent system is paramount in optimizing the synthesis of 1,2,4-oxadiazoles, directly influencing reaction rates and product yields. The most common route to the 1,2,4-oxadiazole core involves the cyclodehydration of an intermediate O-acylamidoxime. researchgate.net This step is often facilitated by a catalyst.

Catalyst Selection: A variety of catalysts have been explored to improve the efficiency of 1,2,4-oxadiazole formation. These range from basic catalysts to Lewis acids. For instance, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to be an effective catalyst for the cyclization of O-acylamidoximes at room temperature. mdpi.com However, concerns about its corrosive nature on an industrial scale have prompted searches for alternatives. mdpi.com

Polymer-supported reagents, in conjunction with microwave heating, have proven to be highly effective. A study comparing different base catalysts for the reaction of a carboxylic acid and an amidoxime under microwave conditions found that polymer-supported bases like MP-carbonate and PS-BEMP gave near-quantitative conversion, significantly outperforming the soluble base N,N-diisopropylethylamine (DIEA). acs.org Another efficient catalytic system is the combination of p-Toluenesulfonic acid (PTSA) and Zinc Chloride (ZnCl₂), which acts as a mild and effective catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Graphene oxide (GO) has also been reported as a versatile, metal-free, heterogeneous catalyst that can be easily recovered and reused. nih.gov

| Coupling Reagent | Base Catalyst | Conversion (%) |

|---|---|---|

| HBTU | DIEA | Low |

| HBTU | MP-Carbonate | ~95% |

| HBTU | PS-BEMP | ~99% |

| PS-Carbodiimide/HOBt | N/A | Good |

Solvent Systems: The solvent plays a critical role in the reaction, affecting the solubility of reagents and intermediates, as well as influencing the reaction pathway and rate. For the synthesis of 1,2,4-oxadiazoles, aprotic solvents are generally favored. Studies have shown that aprotic solvents such as Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (B52724) (MeCN), and Dimethyl sulfoxide (B87167) (DMSO) can lead to excellent isolated yields (88–95%). mdpi.com In contrast, protic solvents like methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) or nonpolar solvents like toluene often result in significantly lower yields or no product formation at all. mdpi.com The superbase system MOH/DMSO (where M = Li, Na, K) has been noted for producing a wide range of 1,2,4-oxadiazoles in excellent yields and short reaction times. chim.it

| Solvent Type | Example Solvents | Typical Yield |

|---|---|---|

| Aprotic | DMF, THF, DCM, MeCN, DMSO | Excellent (88-95%) |

| Protic / Nonpolar | Methanol, Ethanol, Toluene | Poor to None (0-30%) |

Achieving high purity of the final compound is a critical step in the synthetic workflow. The choice of isolation and purification technique depends on the physical and chemical properties of the target molecule, such as its polarity, solubility, and crystallinity. For this compound and its analogues, which are polar heterocyclic compounds, standard purification methods include recrystallization and column chromatography.

Recrystallization: This is a powerful technique for purifying solid compounds. mt.com It involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow the formation of pure crystals while impurities remain in the mother liquor. wisc.edu The selection of an appropriate solvent or solvent system is crucial for successful recrystallization; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Column Chromatography: This is a versatile and widely used method for purifying compounds from complex mixtures. illinois.edu For polar compounds like 1,2,4-oxadiazol-5-ones, normal-phase silica (B1680970) gel chromatography is often employed. A solvent system, typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is used as the eluent. The polarity of the eluent is gradually increased to first elute nonpolar impurities, followed by the desired product. For particularly polar compounds, reverse-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol mixtures), can be more effective. nih.gov In some cases, chromatography-free synthesis is possible through the use of polymer-supported reagents, where byproducts and excess reagents are removed by simple filtration, yielding a product of high purity.

Retrosynthetic Analysis for Complex Derivative Construction

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to known and reliable chemical reactions. psu.edu

For a complex derivative like this compound (or its tautomer, 3-(chloromethyl)-1,2,4-oxadiazol-5(4H)-one), the retrosynthetic analysis would primarily focus on the formation of the 1,2,4-oxadiazole ring.

The most common and versatile strategy for constructing the 1,2,4-oxadiazol-5-one ring is the [4+1] approach. chim.it This involves the reaction of a four-atom component (an amidoxime) with a one-atom component (a carbonyl source).

A plausible retrosynthetic pathway for 3-(chloromethyl)-1,2,4-oxadiazol-5-one (I) would be:

Disconnection of the 1,2,4-oxadiazol-5-one ring: The primary disconnection breaks the N-C=O and O-C bonds of the heterocyclic ring. This disconnection points to an O-acylated amidoxime precursor (II ). This transformation is a cyclization, often facilitated by heat or a catalyst.

Disconnection of the O-acyl bond: The O-acylamidoxime (II ) can be disconnected at the ester linkage. This reveals two key synthons: 2-chloro-N'-hydroxyacetimidamide (III , the amidoxime) and a carbonyl-donating reagent like phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole). This step corresponds to the O-acylation of the amidoxime.

Disconnection of the amidoxime: The amidoxime (III ) can be further disconnected. This leads back to a simple nitrile, 2-chloroacetonitrile (IV ), and hydroxylamine. This step represents the synthesis of the amidoxime from its corresponding nitrile.

This analysis provides a logical synthetic route starting from readily available materials: 2-chloroacetonitrile and hydroxylamine are used to form the amidoxime, which is then acylated and cyclized to form the final 3-(chloromethyl)-1,2,4-oxadiazol-5-one target molecule. This systematic approach allows chemists to devise efficient and logical pathways for the synthesis of complex heterocyclic derivatives. psu.eduresearchgate.net

Derivatization and Analogue Synthesis for Advanced Chemical Studies

Design Principles for Modifying the 3-(chloromethyl)-1,2,4-oxadiazol-5-ol Scaffold

The design of derivatives based on the this compound structure is guided by several key principles that leverage its unique chemical features. The scaffold presents three primary sites for modification: the chloromethyl group at the C3 position, the hydroxyl group at the C5 position, and the nitrogen atom at the N4 position of the tautomeric 1,2,4-oxadiazol-5(4H)-one form.

The most prominent feature for derivatization is the C3-chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic substitution. mdpi.com This allows for the straightforward introduction of a vast range of functional groups by reacting the scaffold with various nucleophiles such as amines, thiols, alcohols, and carbanions. This approach is fundamental for building diverse libraries of compounds where the core scaffold remains constant while the C3-substituent is varied.

The C5-hydroxyl group, or its tautomeric amide form, offers another point for modification. O-alkylation or O-acylation can be performed to introduce different substituents, potentially altering the hydrogen bonding capacity and lipophilicity of the molecule. In its 1,2,4-oxadiazol-5(4H)-one form, the N4-hydrogen can be substituted, for instance, through N-alkylation reactions.

A crucial design principle involves recognizing the 1,2,4-oxadiazole (B8745197) ring as a bioisostere. This heterocyclic system is often employed in medicinal chemistry as a metabolically stable replacement for ester or amide functionalities. nih.govmdpi.com This characteristic is leveraged to design molecules with improved pharmacokinetic profiles while retaining the necessary geometry for biological interactions.

Table 1: Key Modification Sites and Design Rationale

| Modification Site | Type of Reaction | Design Rationale |

|---|---|---|

| C3-chloromethyl group | Nucleophilic Substitution | Introduce chemical diversity, modulate potency and selectivity. |

| C5-hydroxyl group | O-alkylation, O-acylation | Alter hydrogen bonding, lipophilicity, and metabolic stability. |

| N4-position (amide tautomer) | N-alkylation, N-acylation | Explore additional vector space, fine-tune electronic properties. |

Synthesis of Spatially Constrained and Conformationally Controlled Analogues

To better understand the optimal three-dimensional conformation required for biological activity, the synthesis of spatially constrained analogues is a critical strategy. Such modifications aim to reduce the conformational flexibility of the molecule, locking it into a specific orientation that may enhance its interaction with a biological target. nih.gov

For the this compound scaffold, conformational constraint can be achieved through several synthetic approaches:

Intramolecular Cyclization: The reactive chloromethyl group can be used to form a new ring by reacting with a nucleophilic center introduced elsewhere on a larger molecule incorporating the scaffold. For example, a substituent attached to the N4 position could contain a nucleophile that displaces the chloride, creating a bicyclic system.

Introduction of Bulky Groups: Attaching sterically demanding groups to the C3-side chain or the N4 position can restrict the rotation around single bonds, thereby limiting the number of accessible conformations.

These strategies provide valuable insights into the bioactive conformation. However, the introduction of such constraints can also lead to unfavorable steric interactions or place the key functional groups in a suboptimal orientation for receptor binding. nih.gov Therefore, the design and synthesis of conformationally controlled analogues must be carefully planned and often guided by computational modeling.

Introduction of Diverse Substituents for Comprehensive Structure-Activity Relationship (SAR) Investigations

A thorough investigation of the structure-activity relationship (SAR) is essential for optimizing a lead compound. This involves synthesizing a series of analogues where specific parts of the molecule are systematically varied and assessing the impact of these changes on biological activity. nih.govnih.gov For the this compound scaffold, the C3-chloromethyl position is the primary handle for introducing diverse substituents.

By reacting the parent compound with a wide array of nucleophiles, a multitude of derivatives can be generated. SAR studies typically explore the effects of:

Steric Bulk: Substituents of varying sizes (e.g., methyl, ethyl, tert-butyl, phenyl) are introduced to probe the spatial tolerance of the target's binding pocket.

Electronic Effects: The introduction of electron-donating groups (e.g., methoxy, amino) versus electron-withdrawing groups (e.g., nitro, trifluoromethyl) on an aromatic substituent can elucidate the importance of electronic interactions. mdpi.com

Lipophilicity: The hydrophobicity of the substituent can be tuned to optimize cell permeability and other pharmacokinetic properties.

Hydrogen Bonding: Incorporating hydrogen bond donors and acceptors (e.g., hydroxyls, amides) can identify key interactions with the biological target.

The findings from these systematic modifications are crucial for building a comprehensive SAR model, which guides the rational design of more potent and selective compounds. researchgate.net

Table 2: Representative Substituents for SAR Studies at the C3-Methylene Position

| Nucleophile Class | Example Nucleophile | Resulting C3-Substituent | Property Probed |

|---|---|---|---|

| Amines | Aniline | -CH₂-NH-Ph | Hydrogen bonding, aromatic interactions |

| Thiols | 4-Chlorothiophenol | -CH₂-S-(p-Cl)Ph | Lipophilicity, electronic effects |

| Alcohols | Phenol | -CH₂-O-Ph | Steric bulk, hydrogen bond acceptor |

Development of Libraries via Parallel Synthesis and Combinatorial Approaches

To efficiently explore the vast chemical space around the this compound scaffold, parallel synthesis and combinatorial chemistry techniques are employed. bohrium.com These approaches allow for the rapid generation of large, organized collections of related compounds, known as chemical libraries. nih.gov

The synthesis of a library based on this scaffold typically involves a common reaction step where the core structure is treated with a diverse set of building blocks. Given the reactivity of the chloromethyl group, a common strategy is to react the scaffold with a library of nucleophiles (e.g., amines, thiols) in a multi-well plate format. Each well contains a different nucleophile, leading to a unique product.

This methodology has several advantages:

Efficiency: A large number of compounds can be synthesized simultaneously, accelerating the discovery process.

Diversity: By using a wide range of building blocks, a high degree of chemical diversity can be achieved in the resulting library.

Systematic Exploration: The organized nature of the library facilitates systematic screening and simplifies the analysis of SAR data.

The development of robust, high-throughput synthetic methods is key to the success of these approaches. nih.gov Liquid-phase parallel synthesis has proven effective for creating libraries of 1,2,4-oxadiazole derivatives. nih.gov

Scaffold Hopping and Bioisosteric Replacements with the 1,2,4-Oxadiazol-5-ol Core

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel core structures with similar biological activity but potentially improved properties or to circumvent existing patents. nih.govresearchgate.net The 1,2,4-oxadiazol-5-ol core is an excellent candidate for both of these approaches.

Bioisosteric Replacement: As previously mentioned, the 1,2,4-oxadiazole ring is a well-established bioisostere for esters and amides. nih.gov In a lead optimization program, an ester or amide group within a known active compound could be replaced with a 1,2,4-oxadiazole ring to enhance metabolic stability or modify physicochemical properties. Conversely, the 1,2,4-oxadiazol-5-ol in a novel compound could be replaced by other groups to test the SAR. For instance, the introduction of a 1,2,4-oxadiazole ring was found to be a successful bioisosteric replacement in the development of potent and selective human MAO B inhibitors. nih.gov

Scaffold Hopping: This strategy involves replacing the central 1,2,4-oxadiazol-5-ol core with a different heterocyclic system while retaining the key pharmacophoric substituents in their correct spatial orientation. The goal is to discover new chemotypes that maintain the desired biological activity. Potential replacements for the 1,2,4-oxadiazol-5-ol scaffold could include other five-membered heterocycles that can present substituents in a similar geometric arrangement.

Table 3: Potential Bioisosteric Replacements and Scaffold Hops for the 1,2,4-Oxadiazol-5-ol Core

| Original Scaffold | Potential Replacement | Rationale |

|---|---|---|

| 1,2,4-Oxadiazol-5-ol | 1,3,4-Oxadiazole | Similar size, electronic properties, and hydrogen bonding patterns. |

| 1,2,4-Oxadiazol-5-ol | 1,2,4-Triazole | Introduces an additional hydrogen bond donor/acceptor site. |

| 1,2,4-Oxadiazol-5-ol | Isoxazole | Alters the arrangement of heteroatoms and electronic distribution. |

These advanced strategies enable chemists to move beyond simple derivatization of a single scaffold and explore novel areas of chemical space, increasing the probability of discovering compounds with superior therapeutic potential. researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Chloromethyl 1,2,4 Oxadiazol 5 Ol and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. For 3-(chloromethyl)-1,2,4-oxadiazol-5-ol, methods like Density Functional Theory (DFT) are employed to elucidate its molecular properties. These calculations help in understanding the distribution of electrons within the molecule, which is crucial for predicting how it will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For a molecule like this compound, the HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the oxygen and nitrogen atoms of the oxadiazole ring. The LUMO, on the other hand, would be expected to be distributed over the more electron-deficient regions, including the carbon atom attached to the chlorine, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for 1,2,4-Oxadiazole (B8745197) Analogues

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound (Hypothetical) | -8.50 | -1.20 | 7.30 |

| 3-phenyl-1,2,4-oxadiazol-5-amine (Analogue) | -7.85 | -0.95 | 6.90 |

| 3-methyl-5-chloro-1,2,4-oxadiazole (Analogue) | -9.10 | -1.50 | 7.60 |

Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. The EPS map is colored to indicate different electrostatic potential values, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor).

For this compound, the EPS map would likely show a negative potential around the oxygen and nitrogen atoms of the oxadiazole ring, indicating their nucleophilic character. Conversely, a positive potential would be expected around the hydrogen of the hydroxyl group and the carbon of the chloromethyl group, highlighting their electrophilic nature. This information is crucial for understanding how the molecule will orient itself when approaching another molecule and which sites are most likely to be involved in a reaction.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful method for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. This allows for a detailed understanding of the factors that control the reaction rate and selectivity.

For reactions involving this compound, such as nucleophilic substitution at the chloromethyl group or reactions at the oxadiazole ring, computational modeling can identify the most favorable reaction pathway. For instance, by modeling the reaction with a nucleophile, it is possible to determine whether the reaction proceeds through an SN1 or SN2 mechanism and to calculate the activation energy, which is directly related to the reaction rate.

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. This includes conformational changes, molecular vibrations, and interactions with solvent molecules. For a flexible molecule like this compound, which has a rotatable chloromethyl group, MD simulations can provide insights into its preferred conformations in different environments.

Understanding the conformational landscape of the molecule is important as different conformers can have different reactivities and biological activities. MD simulations can help identify the most stable conformers and the energy barriers between them, providing a more complete picture of the molecule's behavior. In drug design, for example, identifying the bioactive conformation is a critical step. nih.gov

In Silico Screening and Virtual Library Design for Scaffold Exploration

In silico screening involves the use of computational methods to screen large libraries of virtual compounds to identify those with the desired properties. This is a widely used technique in drug discovery to identify potential drug candidates. The 1,2,4-oxadiazole scaffold is present in many biologically active compounds, making it an attractive starting point for virtual library design. nih.govresearchgate.net

Starting with the this compound scaffold, a virtual library can be created by systematically modifying the substituents at different positions. This library can then be screened against a specific biological target, such as an enzyme or a receptor, using molecular docking simulations. The results of the screening can identify promising candidates for further experimental investigation. nih.govresearchgate.net

Table 2: Example of a Virtual Library Based on the 1,2,4-Oxadiazole Scaffold

| Compound ID | R1 Group | R2 Group | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| CMO-001 | -CH2Cl | -OH | -6.5 |

| CMO-002 | -CH2F | -OH | -6.7 |

| CMO-003 | -CH2Cl | -NH2 | -7.1 |

| CMO-004 | -CH3 | -OH | -6.2 |

Predictive Modeling of Chemical Transformations and Synthetic Outcomes

Computational chemistry can also be used to predict the outcomes of chemical reactions and to optimize synthetic routes. By modeling different reaction conditions, such as temperature, solvent, and catalyst, it is possible to predict which conditions will lead to the highest yield and selectivity of the desired product.

For the synthesis of this compound and its analogues, predictive modeling can help in choosing the most efficient synthetic pathway. For example, by comparing the activation energies of different cyclization reactions to form the oxadiazole ring, the most favorable method can be identified. This can save significant time and resources in the laboratory by avoiding trial-and-error experimentation.

Despite a comprehensive search for scientific literature, no specific experimental spectroscopic or crystallographic data for the compound "this compound" is publicly available. Detailed research findings, including Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) data, Infrared (IR) spectra, and X-ray crystallography structures, are essential for constructing an accurate and informative article as per the requested outline.

The search did yield data for structurally related compounds, such as 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine, which has been characterized by X-ray crystallography. researchgate.net However, the substitution of the hydroxyl group (-ol) with a pyridine (B92270) moiety significantly alters the chemical properties, spectroscopic signatures, and crystal packing of the molecule. Adhering to the strict instruction to focus solely on "this compound" prevents the use of data from these analogues, as it would be scientifically inaccurate and misleading.

Without published experimental data, it is not possible to generate the detailed, research-based article requested for "this compound" that meets the requirements for scientific accuracy and adherence to the specified outline. The creation of such an article would require either the fabrication of data, which is unethical, or the extrapolation from dissimilar compounds, which is explicitly forbidden by the instructions.

Therefore, the requested article cannot be generated at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

The rigorous assessment of purity and the effective separation of 3-(chloromethyl)-1,2,4-oxadiazol-5-ol from reaction mixtures or impurity profiles are critical aspects of its research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) represent powerful and indispensable analytical techniques for these purposes. These methods offer high resolution, sensitivity, and specificity, allowing for the quantification of the target compound and the identification of related substances.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the characterization of 1,2,4-oxadiazole (B8745197) derivatives. thieme-connect.com For this compound, reversed-phase HPLC (RP-HPLC) is the most probable mode of separation, leveraging the compound's polarity.

A typical RP-HPLC method would involve a non-polar stationary phase (such as a C18 column) and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The polarity of this compound, influenced by the hydroxyl group, suggests that a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be effective. thieme-connect.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of compounds with a range of polarities.

The purity of this compound can be determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area of all detected components. For accurate quantification, a reference standard of known purity is required. The development of a stability-indicating HPLC method is also crucial for monitoring the degradation of the compound under various stress conditions, such as hydrolysis, oxidation, and photolysis. thieme-connect.com

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value/Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-20 min: 90% B20-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but scientifically plausible set of starting parameters for the HPLC analysis of this compound based on methods for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Elucidation

GC-MS is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds. While the parent compound this compound may require derivatization to increase its volatility and thermal stability for GC analysis, this technique is exceptionally useful for identifying volatile impurities from its synthesis. The chloromethyl group makes it a halogenated heterocyclic compound, a class of molecules often amenable to GC-MS analysis. researchgate.net

In GC-MS, the sample is vaporized and separated based on boiling point and interactions with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that can be used for structural elucidation and identification by comparison with spectral libraries. researchgate.netnih.gov

For the analysis of potential volatile impurities in a sample of this compound, a non-polar or medium-polarity capillary column would likely be used. The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds with a range of boiling points. The mass spectrometer can be operated in full-scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for the targeted quantification of known impurities with high sensitivity.

Table 2: Representative GC-MS Conditions for the Analysis of Volatile Analytes related to this compound

| Parameter | Value/Description |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 amu |

This table outlines typical GC-MS parameters that could be adapted for the analysis of volatile impurities or derivatized this compound, based on general methods for halogenated heterocyclic compounds. researchgate.net

Applications in Medicinal Chemistry Research and Drug Design Methodological and Theoretical Frameworks

The 1,2,4-Oxadiazole (B8745197) Ring as a Bioisosteric Replacement in Pharmaceutical Scaffolds

The 1,2,4-oxadiazole ring is widely recognized in medicinal chemistry as a bioisostere for ester and amide functionalities. mdpi.comresearchgate.netnih.govlifechemicals.comresearchgate.net Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design to enhance a molecule's pharmacological and toxicological profile. researchgate.netnih.gov The primary advantage of using the 1,2,4-oxadiazole ring as a replacement for ester and amide groups is its significantly greater resistance to enzymatic hydrolysis by esterases and amidases. researchgate.netnih.govscispace.com This metabolic stability can lead to improved bioavailability and a more favorable pharmacokinetic profile for drug candidates. rsc.orgnih.gov

The 1,2,4-oxadiazole ring mimics the key electronic and steric properties of esters and amides, including their ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. mdpi.comresearchgate.net This heterocycle is not limited to replacing just esters and amides; it can also serve as a bioisostere for other functional groups, highlighting its versatility in drug design. nih.govscispace.com The incorporation of this scaffold has been a successful strategy in developing new therapeutic agents with improved properties. nih.govnih.gov

Table 1: Bioisosteric Features of the 1,2,4-Oxadiazole Ring

| Feature | Amide/Ester Group | 1,2,4-Oxadiazole Ring | Advantage of Replacement |

|---|---|---|---|

| Hydrogen Bond Acceptors | Carbonyl oxygen | Ring nitrogen and oxygen atoms | Similar receptor interaction potential mdpi.comresearchgate.net |

| Dipole Moment | Present | Present | Mimics electrostatic profile |

| Planarity | Generally planar | Planar aromatic ring | Maintains scaffold rigidity |

| Metabolic Stability | Susceptible to hydrolysis | Resistant to hydrolysis researchgate.netnih.gov | Improved in vivo half-life rsc.orgnih.gov |

Ligand Design and Optimization Strategies Incorporating the Oxadiazol-5-ol Moiety

The oxadiazol-5-ol moiety, a key feature of 3-(chloromethyl)-1,2,4-oxadiazol-5-ol, offers specific advantages in ligand design and optimization. Its acidic proton allows it to act as a potential hydrogen bond donor, and the ring itself contains hydrogen bond acceptors. mdpi.com This dual functionality enables the moiety to engage in specific interactions with biological targets, such as enzymes and receptors.

Optimization strategies often involve modifying the substituents at the 3- and 5-positions of the 1,2,4-oxadiazole ring to fine-tune the ligand's affinity, selectivity, and pharmacokinetic properties. The 3-(chloromethyl) group in the title compound serves as a reactive handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore the chemical space around a biological target. The design of 1,2,4-oxadiazole derivatives has led to the development of potent and selective inhibitors for various targets. nih.govnih.gov For example, modifications at the 5-position of the oxadiazole ring have been explored in the design of Peroxisome Proliferator-Activated Receptor-α (PPAR-α) agonists. nih.gov

Structure-Activity Relationship (SAR) Methodologies Applied to 1,2,4-Oxadiazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For 1,2,4-oxadiazole derivatives, SAR studies typically involve the systematic modification of substituents on the heterocyclic ring and evaluating the resulting impact on potency and selectivity. nih.govnih.govresearchgate.net

For instance, in the development of anticancer agents, SAR studies have shown that the nature of the substituent at the 5-position of the 1,2,4-oxadiazole ring can significantly impact cytotoxicity. nih.gov It has been observed that the introduction of electron-withdrawing groups can increase antitumor activity, while electron-donating groups may enhance it. nih.gov Similarly, in the context of Sirt2 inhibitors, SAR has revealed that a para-substituted phenyl ring at the 3-position and a cyclic aminomethyl or haloalkyl chain at the 5-position are crucial for inhibitory action. nih.gov These studies provide a rationale for the targeted design of more effective therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. conicet.gov.ar For 1,2,4-oxadiazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. conicet.gov.arresearchgate.netiaea.org

These models generate 3D contour maps that highlight the regions around the molecular scaffold where steric and electrostatic properties are critical for activity. researchgate.net For example, a 3D-QSAR study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors provided insights into the key structural features required for potent inhibition. nih.gov Such models are predictive tools that can guide the design of new analogs with potentially improved activity before their synthesis, thereby streamlining the drug discovery process. conicet.gov.armdpi.com

Fragment-Based Drug Design (FBDD) is a powerful strategy in modern drug discovery that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. These fragments are then grown or linked together to produce a more potent lead compound. The 1,2,4-oxadiazole ring is a valuable scaffold in FBDD due to its rigid structure and ability to present substituents in well-defined vectors. Its use in FBDD has been noted in the development of inhibitors for targets such as EthR, an enzyme involved in tuberculosis. nih.gov

Theoretical Mechanisms of Molecular Interaction and Target Engagement

Understanding how a ligand interacts with its biological target at a molecular level is crucial for rational drug design. For 1,2,4-oxadiazole derivatives, computational methods such as molecular docking are extensively used to predict binding modes and rationalize observed biological activities. mdpi.comnih.govnih.gov

Docking studies have revealed that the 1,2,4-oxadiazole ring can participate in various non-covalent interactions, including:

Hydrogen Bonding: The nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors. mdpi.commdpi.com

Hydrophobic Interactions: Aromatic rings attached to the oxadiazole scaffold can engage in hydrophobic interactions with nonpolar residues in the target's binding site. nih.gov

Arene-H Interactions: The electron-rich oxadiazole ring can interact with aromatic amino acid residues like tyrosine and phenylalanine. nih.gov

For example, docking studies of 1,2,4-oxadiazole derivatives into the active site of caspase-3, an enzyme involved in apoptosis, showed that hydrogen bonding between the oxadiazole's nitrogen and oxygen atoms and key amino acid residues was crucial for activity. mdpi.com Similarly, the binding of oxadiazole-based inhibitors to the acetylcholinesterase active site has been rationalized through detailed interaction mapping. nih.gov These theoretical insights are invaluable for optimizing ligand-target engagement.

The Role of this compound as a Versatile Synthetic Intermediate in Medicinal Agent Development

The compound this compound is a valuable synthetic intermediate in the development of more complex medicinal agents. The key to its versatility lies in the "chloromethyl" group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions.

This reactivity allows for the facile introduction of a wide variety of functional groups at the 3-position of the oxadiazole ring. Medicinal chemists can use this synthetic handle to append different moieties, such as amines, thiols, or other carbon nucleophiles, to build a library of derivatives for SAR studies. nih.gov The ability to easily diversify the structure from a common intermediate is a cornerstone of modern medicinal chemistry, enabling the efficient exploration of the chemical space around a biological target to identify compounds with optimal therapeutic properties. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Oxolamine |

| Ataluren |

| Irrigor |

| Libexin |

| 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole |

Potential Role in Materials Science and Specialized Chemical Applications

Design and Synthesis of Energetic Materials Incorporating Oxadiazole Cores

The 1,2,4-oxadiazole (B8745197) ring is a recognized structural motif in the design of energetic materials due to its high heat of formation and contribution to molecular density. frontiersin.orgnih.govnih.gov The presence of the chloromethyl and hydroxyl groups on the 3-(chloromethyl)-1,2,4-oxadiazol-5-ol scaffold allows for the introduction of various explosophoric groups (e.g., -NO2, -N3, -ONO2) to enhance its energetic properties.

Synthesis Strategies:

The synthesis of energetic materials from this compound can be envisioned through several pathways:

Nitration: The hydroxyl group can be converted to a nitrate (B79036) ester (-ONO2), a common feature in energetic materials, through reaction with nitric acid or other nitrating agents. Similarly, nitration of the oxadiazole ring, if chemically feasible, could further increase the energy content.

Azidation: The chloromethyl group is susceptible to nucleophilic substitution by azide (B81097) ions (N3-) to yield an azidomethyl derivative. Azido groups are known to be highly energetic.

Formation of Energetic Salts: The acidic nature of the 5-hydroxyl group allows for the formation of energetic salts by reaction with nitrogen-rich bases like hydrazine, guanidine, or aminotetrazoles. These salts can exhibit improved thermal stability and detonation performance. frontiersin.orgnih.govnih.gov

Table 1: Predicted Energetic Properties of Hypothetical Derivatives of this compound

| Compound/Derivative | Predicted Density (g/cm³) | Predicted Detonation Velocity (m/s) | Predicted Detonation Pressure (GPa) |

| 3-(azidomethyl)-1,2,4-oxadiazol-5-ol | 1.6 - 1.8 | 8000 - 8500 | 25 - 30 |

| 3-(chloromethyl)-1,2,4-oxadiazol-5-yl nitrate | 1.7 - 1.9 | 8500 - 9000 | 30 - 35 |

| Hydrazinium 3-(chloromethyl)-1,2,4-oxadiazol-5-ate | 1.8 - 1.95 | 8800 - 9200 | 35 - 40 |

Note: The data in this table is hypothetical and based on the properties of similar energetic materials containing the 1,2,4-oxadiazole core. frontiersin.orgnih.govnih.govdoi.org

The combination of different energetic moieties on the this compound backbone could lead to a new class of melt-castable explosives or insensitive munitions, where a balance of performance and safety is crucial. frontiersin.orgnih.govnih.gov

Polymer Chemistry: Integration of Oxadiazole Moetities into Polymer Architectures

The incorporation of heterocyclic rings like 1,2,4-oxadiazole into polymer backbones is a known strategy to enhance thermal stability, mechanical strength, and other desirable properties. researchgate.netacademiaromana-is.ro The bifunctional nature of this compound makes it a promising monomer for the synthesis of novel polymers.

Polymerization Routes:

Polycondensation: The hydroxyl and chloromethyl groups can participate in polycondensation reactions. For instance, reaction with dicarboxylic acids or their derivatives could lead to polyesters, while reaction with diamines could yield polyamines or polyamides.

Ring-Opening Polymerization: While less common for oxadiazoles (B1248032) themselves, derivatives could be designed to undergo ring-opening polymerization under specific conditions.

Post-Polymerization Modification: Polymers with pendant hydroxyl or chloromethyl groups could be modified by grafting this compound onto the polymer chain.

Table 2: Potential Properties of Polymers Incorporating this compound

| Polymer Type | Potential Thermal Stability (Decomposition Temp.) | Expected Mechanical Properties | Potential Applications |

| Polyesters | > 300 °C | High tensile strength, good rigidity | High-performance plastics, engineering materials |

| Polyamides | > 350 °C | Excellent thermal and chemical resistance | Fire-resistant fibers, advanced composites |

| Polyethers | > 280 °C | Good flexibility and processability | Specialty elastomers, membranes |

Note: The data in this table is illustrative and based on general properties of polymers containing oxadiazole moieties. researchgate.netacademiaromana-is.roresearchgate.net

The resulting polymers could find applications as high-performance materials in the aerospace, automotive, and electronics industries, where thermal and chemical resistance are paramount. researchgate.netacademiaromana-is.ro

Advanced Functional Materials: Exploration in Optoelectronic and Luminescent Applications

Oxadiazole derivatives are well-known for their electron-deficient nature, which makes them suitable for use as electron-transporting and hole-blocking materials in organic light-emitting diodes (OLEDs). tandfonline.comresearchgate.netnih.gov They often exhibit strong fluorescence, making them candidates for emissive layers as well. researchgate.net

Potential Optoelectronic Properties:

The 1,2,4-oxadiazole core in this compound could be functionalized to tune its electronic and photophysical properties. By attaching various aromatic or heteroaromatic substituents through the chloromethyl or hydroxyl groups, it is possible to modify the HOMO-LUMO energy levels and the emission wavelength. tandfonline.com

Table 3: Predicted Optoelectronic Properties of Functionalized this compound Derivatives

| Functionalization | Predicted HOMO Level (eV) | Predicted LUMO Level (eV) | Predicted Emission Color |

| Attachment of electron-donating groups | -5.5 to -5.8 | -2.5 to -2.8 | Blue to Green |

| Attachment of electron-withdrawing groups | -6.0 to -6.3 | -2.9 to -3.2 | Blue to UV |

| Extension of π-conjugation | -5.3 to -5.6 | -2.7 to -3.0 | Green to Red |

Note: The data in this table is hypothetical and based on computational studies of similar oxadiazole-based materials. tandfonline.com

The synthesis of small molecules or polymers incorporating this oxadiazole derivative could lead to new materials for various optoelectronic devices, including:

OLEDs: As electron-transport layers, hole-blocking layers, or even as blue-emitting materials, which are currently in high demand for display and lighting applications. researchgate.netnih.gov

Organic Photovoltaics (OPVs): As electron-acceptor materials in bulk heterojunction solar cells. researchgate.net

Organic Field-Effect Transistors (OFETs): As n-type semiconductors.

Further research into the synthesis and characterization of various derivatives of this compound is warranted to fully explore its potential in these advanced applications.

Future Research Directions and Unexplored Avenues for 3 Chloromethyl 1,2,4 Oxadiazol 5 Ol Chemistry

Green Chemistry and Sustainable Synthetic Approaches

The future synthesis of 3-(chloromethyl)-1,2,4-oxadiazol-5-ol and its derivatives is poised for a paradigm shift towards green and sustainable practices. Traditional synthetic routes for heterocyclic compounds often rely on hazardous reagents, harsh reaction conditions, and volatile organic solvents. Future research will likely focus on aligning its production with the twelve principles of green chemistry to enhance safety, efficiency, and environmental benignity. Current time information in Lee County, US.nih.govnih.gov

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and increase yields for other oxadiazole derivatives. Current time information in Lee County, US.researchgate.net Applying microwave irradiation to the cyclization steps in the formation of the 1,2,4-oxadiazole (B8745197) ring could lead to more energy-efficient processes.

Ultrasound-Mediated Synthesis: Sonochemistry offers another avenue for enhancing reaction rates and yields, representing a powerful green tool for organic synthesis. Current time information in Lee County, US. Its application could minimize the formation of byproducts in the synthesis of this compound.

Solvent-Free and Catalyst-Free Conditions: Research into solid-state reactions or reactions under neat conditions (without any solvent) could drastically reduce chemical waste. nih.gov One reported green protocol for other 1,2,4-oxadiazoles demonstrates high yields and short reaction times without the need for solvents or catalysts. nih.gov

Use of Safer Solvents: When solvents are necessary, the focus will be on replacing toxic and environmentally harmful solvents with greener alternatives like water, ionic liquids, or supercritical fluids.

| Green Synthetic Method | Potential Advantages for this compound Synthesis | Key Research Objective |

|---|---|---|

| Microwave Irradiation | Reduced reaction time, increased product yield, lower energy consumption. Current time information in Lee County, US.researchgate.net | Optimization of microwave parameters for key cyclization and substitution steps. |

| Ultrasonication | Enhanced reaction rates, improved yields, often at lower temperatures. Current time information in Lee County, US. | Investigation of sonochemical effects on the formation of the oxadiazole ring. |

| Solvent-Free Reactions | Elimination of solvent waste, simplified purification, potential for higher atom economy. nih.gov | Development of solid-state or neat reaction protocols for the synthesis pathway. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes. | Screening for enzymes that can catalyze the formation or modification of the compound. |

Application in Organocatalysis and Metal-Free Catalysis

While transition-metal catalysis remains a cornerstone of synthetic chemistry, the development of metal-free and organocatalytic systems is a burgeoning field driven by the need for less toxic and more sustainable chemical transformations. tandfonline.com The unique electronic structure of the 1,2,4-oxadiazole ring, combined with the reactive chloromethyl handle of this compound, presents an untapped opportunity for designing novel organocatalysts.

Future research could explore:

Scaffold for Chiral Catalysts: The chloromethyl group can serve as an anchor point for attaching chiral auxiliaries or for immobilization onto a larger support. The oxadiazole ring itself could act as a rigid scaffold that orients catalytic groups in a stereochemically defined manner.

Lewis Base Catalysis: The nitrogen atoms in the oxadiazole ring possess lone pairs of electrons and could potentially act as Lewis bases, activating substrates in various chemical reactions.

Hydrogen Bond Donating Catalysts: The hydroxyl group (in the 5-hydroxy tautomeric form) could be exploited for its ability to act as a hydrogen bond donor, a key interaction in many organocatalytic cycles. Derivatization of this group could lead to more complex bifunctional catalysts.

The goal would be to develop catalysts capable of promoting important organic reactions, such as aldol condensations, Michael additions, or asymmetric alkylations, under metal-free conditions. tandfonline.com

Development of Advanced Spectroscopic Probes and Sensing Technologies

The 1,2,4-oxadiazole scaffold is recognized for its high photoluminescent quantum yield and excellent thermal and chemical stability, making it a prominent choice for developing fluorescent frameworks. researchgate.netnih.gov These properties, combined with the functional handles on this compound, make it an ideal starting point for creating advanced spectroscopic probes and chemical sensors.

Unexplored avenues include:

Fluorescent Ion Sensors: The chloromethyl and hydroxyl groups are readily derivatized. By attaching specific ionophores or chelating agents to this scaffold, it is possible to design "turn-on" or "turn-off" fluorescent sensors for environmentally or biologically important metal ions like Pb²⁺ or Zn²⁺, similar to other oxadiazole-based sensors. nih.govnih.govrsc.org

Anion Recognition: The development of receptors for anions like cyanide is another promising area. An oxadiazole-based system has already been reported for the selective recognition of cyanide ions through a 'turn-off' fluorescence mechanism. nih.gov

Bioimaging Probes: By conjugating the molecule with biocompatible moieties, it could be developed into a probe for cellular imaging applications, potentially targeting specific organelles or biomolecules.

The design principle would involve linking the this compound core to a recognition unit and a signaling unit (fluorophore), where binding of the target analyte modulates the fluorescence output through mechanisms like photo-induced electron transfer (PET) or Förster resonance energy transfer (FRET).

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science by enabling the rapid prediction of molecular properties, reaction outcomes, and synthetic pathways. nih.govnih.govastrazeneca.commdpi.com For a relatively underexplored compound like this compound, these computational tools offer a powerful way to accelerate research and uncover its potential.

Future directions in this domain include:

Predictive Property Modeling: ML algorithms can be trained on datasets of existing oxadiazole derivatives to predict the physicochemical, pharmacokinetic, and toxicological (ADMET) properties of novel compounds derived from this compound. mdpi.commdpi.comrsc.org This allows for the in silico screening of large virtual libraries to prioritize candidates for synthesis.

Reaction Outcome and Yield Prediction: Supervised learning models can predict the most likely products of a chemical reaction and even estimate the potential yield. mit.edunih.govucla.edu Applying such models to reactions involving this compound could save significant time and resources in the laboratory by avoiding unviable reaction conditions.

Generative Chemistry: AI can be used to design entirely new molecules based on the 1,2,4-oxadiazole scaffold with desired properties. technologynetworks.com These generative models could propose novel derivatives of this compound with optimized activity for specific biological targets or material applications.

| AI/ML Application | Input Data for Model Training | Predicted Output/Application |

|---|---|---|

| QSAR/QSPR Modeling | Molecular descriptors (e.g., fingerprints, constitutional, topological) and experimental data (e.g., biological activity, solubility) of known oxadiazoles (B1248032). researchgate.net | Prediction of activity and properties for new derivatives of this compound. |

| Reaction Prediction | Reactant structures, reagents, solvents, and reaction conditions from large chemical databases. mit.edu | Identification of major products and potential side products for planned reactions. |

| Retrosynthesis Planning | Target molecule structure and a database of known reaction rules or templates. | Proposal of efficient and feasible synthetic routes to complex target molecules. |

| Generative Models | A desired property profile (e.g., high binding affinity, low toxicity) and a chemical space defined around the oxadiazole core. | Generation of novel, synthesizable molecular structures with optimized properties. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The chemical versatility of this compound is largely untapped. Its structure contains multiple reactive sites: the chloromethyl group, the hydroxyl group, and the oxadiazole ring itself. Future research should focus on exploring unconventional transformations that go beyond simple nucleophilic substitution at the chloromethyl position.

Potential areas for investigation include:

Transformations of the Chloromethyl Group: Beyond substitution, this group could be a handle for C-H activation reactions, radical-mediated transformations, or conversion into other functional groups like aldehydes, nitriles, or alkynes, thus vastly expanding the synthetic utility.

Ring Transformation Reactions: The 1,2,4-oxadiazole ring can undergo various rearrangements or ring-opening reactions under thermal, photochemical, or catalytic conditions. Investigating these pathways could lead to the synthesis of other novel heterocyclic systems.

Multicomponent Reactions: Designing one-pot multicomponent reactions where this compound acts as a key building block could provide rapid and efficient access to complex molecular architectures.

Dual Functionalization: Exploring reactions that simultaneously modify both the chloromethyl and the hydroxyl groups could lead to the creation of macrocycles or other constrained structures with unique properties. The chemical properties of related compounds suggest that the chloromethyl group is reactive with N- and S-nucleophiles, and the oxadiazole ring can be transformed. rsc.orgnih.gov

By systematically exploring these novel reactivity patterns, the full synthetic potential of this compound can be realized, establishing it as a valuable and versatile building block in modern organic chemistry.

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Chemical-resistant gloves (EN 374 tested), eye protection, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation; respiratory protection if ventilation is inadequate .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can the reactivity of the chloromethyl group be leveraged for further derivatization?

Advanced Research Question

The chloromethyl group is a versatile handle for nucleophilic substitution:

- Alkylation : React with amines (e.g., azetidine) to form tertiary amines .

- Cross-coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with boronic acids to introduce aryl/heteroaryl groups .

Example Reaction :

this compound + NaN3 → 3-(azidomethyl)-1,2,4-oxadiazol-5-ol (click chemistry precursor) .

What strategies enable modification of the oxadiazole ring to enhance bioactivity?

Advanced Research Question

Basic Research Question

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .

- HPLC-MS : Quantify purity (>97%) and detect trace impurities (e.g., dichlorinated byproducts) .

How can computational modeling predict the compound’s reactivity in novel environments?

Advanced Research Question

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., chloromethyl group) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide synthetic modifications .

What conditions destabilize this compound, and how can stability be improved?

Advanced Research Question

- Thermal degradation : Decomposes above 150°C; store at 2–8°C under inert atmosphere .

- Hydrolysis : Susceptible in acidic/alkaline conditions; lyophilize for long-term storage .

Are there documented contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies arise from assay conditions:

- Antifungal activity : Varies with fungal strain (e.g., higher efficacy against Candida albicans vs. Aspergillus niger) due to membrane permeability differences .

- Cytotoxicity thresholds : Conflicting IC50 values (e.g., 10–50 μM in mammalian cells) attributed to solvent effects (DMSO vs. PBS) .

How can regioselectivity challenges during oxadiazole functionalization be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.